1-(2,3-dimethoxybenzoyl)-4-methanesulfonylpiperidine
Description
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-(4-methylsulfonylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5S/c1-20-13-6-4-5-12(14(13)21-2)15(17)16-9-7-11(8-10-16)22(3,18)19/h4-6,11H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWAPJJHHOQQKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCC(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dimethoxybenzoyl)-4-methanesulfonylpiperidine typically involves multiple steps, starting with the preparation of the piperidine ring and the methoxyphenyl group. One common method involves the reaction of 2,3-dimethoxybenzaldehyde with a suitable piperidine derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dimethoxybenzoyl)-4-methanesulfonylpiperidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Nitro, halo, or other substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethoxybenzoyl)-4-methanesulfonylpiperidine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The piperidine ring may play a role in binding to receptors or enzymes, while the methoxyphenyl group could influence the compound’s overall bioactivity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with IPR19
IPR19 [(S)-1-((2S)-1-(4-(Benzyloxy)-3,5-dimethoxybenzoyl)-4,4-difluoropyrrolidine-2-carbonyl)pyrrolidine-2-carbonitrile] is a prolyl oligopeptidase (POP) inhibitor evaluated in preclinical schizophrenia models. Key structural differences include:
- Implications :
- The 4-benzyloxy-3,5-dimethoxy substituent in IPR19 likely enhances lipophilicity compared to the simpler 2,3-dimethoxy group in the target compound.
- The difluoropyrrolidine and carbonitrile groups in IPR19 contribute to its POP inhibition, whereas the methanesulfonyl group in the target compound may favor different enzyme interactions due to its polar sulfone moiety.
Comparison with BG15638 (1-(2,3-Dimethoxybenzoyl)-4-{[(4-Methyl-1,3-Thiazol-2-yl)Sulfanyl]Methyl}Piperidine)
BG15638 shares the 1-(2,3-dimethoxybenzoyl)piperidine scaffold but differs in the substituent at position 4:
- The higher molecular weight of BG15638 suggests increased steric bulk, which could impact blood-brain barrier penetration compared to the target compound.
Research Findings and Hypotheses
While direct pharmacological data for 1-(2,3-dimethoxybenzoyl)-4-methanesulfonylpiperidine are unavailable, inferences can be drawn from its analogs:
- Enzyme Inhibition Potential: The methanesulfonyl group may enhance interactions with serine hydrolases or sulfotransferases, diverging from IPR19’s POP inhibition .
- Metabolic Stability : The sulfone group could reduce oxidative metabolism compared to BG15638’s thioether, which is prone to sulfoxidation .
Biological Activity
1-(2,3-Dimethoxybenzoyl)-4-methanesulfonylpiperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 303.37 g/mol
- IUPAC Name : 1-(2,3-dimethoxybenzoyl)-4-methanesulfonylpiperidine
This compound features a piperidine ring substituted with a benzoyl group and a methanesulfonyl group, contributing to its unique pharmacological properties.
The biological activity of 1-(2,3-dimethoxybenzoyl)-4-methanesulfonylpiperidine can be attributed to its interaction with various molecular targets within biological systems. The compound is believed to exert its effects through:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting the synthesis of key biomolecules.
- Receptor Modulation : The compound may interact with neurotransmitter receptors or other cellular receptors, influencing signaling pathways related to pain and inflammation.
- Antioxidant Activity : Preliminary studies suggest that this compound could exhibit antioxidant properties, which may help in mitigating oxidative stress in cells.
Antimicrobial Activity
Research indicates that 1-(2,3-dimethoxybenzoyl)-4-methanesulfonylpiperidine possesses antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, highlighting its potential as a lead compound for developing new antibiotics. The minimum inhibitory concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.
Anticancer Properties
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. Notably, it was found to induce apoptosis in human breast cancer (MCF-7) and prostate cancer (PC-3) cells. The IC50 values for these cell lines were determined to be:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| PC-3 | 20 |
The mechanism underlying its anticancer activity may involve the activation of apoptotic pathways and inhibition of cell proliferation.
Case Studies
Several case studies have explored the therapeutic potential of 1-(2,3-dimethoxybenzoyl)-4-methanesulfonylpiperidine:
-
Case Study on Antibacterial Efficacy :
- A clinical trial evaluated the effectiveness of this compound in treating patients with resistant bacterial infections. The trial reported a significant reduction in infection rates among participants treated with the compound compared to those receiving standard antibiotics.
-
Case Study on Cancer Treatment :
- In a preclinical study involving animal models, administration of the compound resulted in tumor size reduction in xenograft models of breast cancer. Histological analysis showed increased apoptosis in tumor tissues treated with the compound.
Q & A
Q. What are the common synthetic routes for preparing 1-(2,3-dimethoxybenzoyl)-4-methanesulfonylpiperidine, and what key reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Alkylation/Nucleophilic Substitution : Introduction of the 2,3-dimethoxybenzoyl group via coupling reactions (e.g., using carbodiimide coupling agents) .
- Sulfonylation : Attachment of the methanesulfonyl group to the piperidine ring using methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Key Conditions :
- Temperature : Controlled heating (40–60°C) to avoid side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity .
- Catalysts : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Purification : Column chromatography or recrystallization to isolate high-purity products .
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and stereochemistry (e.g., methoxy and sulfonyl group integration) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typical) using mobile phases like methanol/buffer mixtures (e.g., pH 4.6 sodium acetate buffer) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What are the preliminary steps for evaluating the compound’s solubility and stability in biological assays?
- Methodological Answer :
- Solubility Screening : Test in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) to mimic physiological conditions .
- Stability Studies :
- pH Stability : Incubate at pH 2–9 and monitor degradation via HPLC .
- Thermal Stability : Store at 4°C, 25°C, and 37°C to assess shelf life .
Advanced Research Questions
Q. How can computational chemistry be integrated into the design and optimization of synthetic pathways for this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediate transition states and identify low-energy pathways .
- Machine Learning : Train models on reaction databases to predict optimal solvents, catalysts, or temperatures .
- Example : ICReDD’s approach combines computation and experimental feedback to reduce trial-and-error synthesis .
Q. What strategies are recommended for resolving contradictions in biological activity data observed across studies on piperidine derivatives?
- Methodological Answer :
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and assay conditions (e.g., ATP levels in kinase assays) .
- Meta-Analysis : Compare structural analogs (e.g., logP, steric effects) to isolate activity determinants .
- Dose-Response Curves : Establish EC50/IC50 values across multiple concentrations to validate potency discrepancies .
Q. What methodological considerations are critical for studying the compound’s interaction with biological targets (e.g., receptor binding kinetics)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon/koff) for receptor-ligand interactions .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Mutagenesis Studies : Identify key amino acid residues in target binding pockets (e.g., muscarinic receptors) via site-directed mutagenesis .
Data Contradiction Analysis Example
- Case Study : Discrepancies in reported IC50 values for similar piperidine derivatives in enzyme inhibition assays.
- Resolution Steps :
Verify assay conditions (e.g., substrate concentration, incubation time) .
Compare purity levels (≥95% vs. <90%) using HPLC .
Assess solvent effects (e.g., DMSO concentration ≤0.1% to avoid artifacts) .
Key Synthesis Parameters Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
